molecular formula C8H8BrFN4O B12503534 6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12503534
M. Wt: 275.08 g/mol
InChI Key: IKRDHCXGILEMQF-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-mediated synthesis, which allows for efficient and rapid production. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall yields, making it a viable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaOCl, reducing agents such as NaBH4, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases, thereby interfering with signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and fluoroethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H8BrFN4O

Molecular Weight

275.08 g/mol

IUPAC Name

6-bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H8BrFN4O/c1-5-6(9)7(15)14-8(12-5)13(3-2-10)4-11-14/h4H,2-3H2,1H3

InChI Key

IKRDHCXGILEMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N(C=N2)CCF)Br

Origin of Product

United States

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